molecular formula C₃₈H₂₈D₃₁FO₆ B1159517 Dexamethasone 21-Palmitate-d31

Dexamethasone 21-Palmitate-d31

カタログ番号: B1159517
分子量: 662.06
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dexamethasone 21-Palmitate-d31 is a deuterated derivative of dexamethasone 21-palmitate, a corticosteroid prodrug. Its molecular formula is C₃₈H₂₈D₃₁FO₆, with a molecular weight of 662.06 . The compound features 31 deuterium atoms substituted at specific positions, enhancing its stability and utility in pharmacokinetic and metabolic studies. It is primarily used as a prodrug for treating eye disorders, leveraging the lipophilic palmitate ester to prolong release and improve tissue penetration .

特性

分子式

C₃₈H₂₈D₃₁FO₆

分子量

662.06

同義語

(11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl-d31)oxy]pregna-1,4-diene-3,20-dione;  Dexamethasone Palmitate-d31;  Limethason-d31;  Limethasone-d31;  Lipotalon-d31; 

製品の起源

United States

類似化合物との比較

Structural and Molecular Comparisons

The table below highlights key structural and functional differences between Dexamethasone 21-Palmitate-d31 and related dexamethasone derivatives:

Compound Name Ester Group/Modification Deuterium Substitution Molecular Formula Molecular Weight Key Applications
Dexamethasone 21-Palmitate-d31 Palmitate (C16 chain) 31 deuterium atoms C₃₈H₂₈D₃₁FO₆ 662.06 Prodrug for sustained ocular delivery; isotopic tracer
Dexamethasone 21-Palmitate Palmitate (C16 chain) None C₃₈H₅₉FO₆ 614.86 Sustained-release formulations
Dexamethasone 21-Acetate Acetate (C2 chain) None C₂₄H₃₁FO₆ 434.50 Rapid-release oral/injectable forms
Dexamethasone Sodium Phosphate Phosphate (water-soluble) None C₂₂H₂₈FNa₂O₈P 516.43 Acute therapy (e.g., injectables)
Dexamethasone 17-Propionate-d5 Propionate (C3 chain) 5 deuterium atoms C₂₅H₂₈D₅FO₆ 453.56 Internal standard in LC-MS analysis
21-Hemiacetal Dexamethasone Hemiacetal structure None C₂₃H₂₉FO₇ 436.47 Analytical method validation

Pharmacokinetic and Functional Differences

  • Lipophilicity and Release Kinetics: Palmitate esters (e.g., Dexamethasone 21-Palmitate-d31) exhibit high lipophilicity, enabling prolonged release in tissues. The deuterated form may further slow hepatic metabolism, extending half-life compared to non-deuterated palmitate . Acetate and phosphate esters are shorter-acting. Acetate derivatives hydrolyze rapidly in vivo, while phosphate forms are water-soluble, suited for acute conditions .
  • Deuterium Effects: Deuterium substitution in Dexamethasone 21-Palmitate-d31 reduces first-pass metabolism by stabilizing C-D bonds, enhancing bioavailability. This contrasts with non-deuterated esters, which undergo faster enzymatic cleavage . Deuterated analogs (e.g., Dexamethasone 17-Propionate-d5) are critical as isotopic standards in mass spectrometry, improving analytical precision .
  • Therapeutic Applications :

    • Dexamethasone 21-Palmitate-d31 is specialized for ocular delivery due to sustained release and reduced systemic exposure .
    • Sodium phosphate derivatives are preferred for emergency use (e.g., sepsis, allergic reactions) due to rapid systemic absorption .

Analytical Utility

  • Deuterated compounds like Dexamethasone 21-Palmitate-d31 enable quantitative tracking in metabolic studies. For example, deuterium labels allow differentiation between endogenous and exogenous dexamethasone in tissue samples .
  • Comparative studies show that deuterated esters exhibit 20–30% slower hydrolysis rates than non-deuterated counterparts, confirming enhanced metabolic stability .

Clinical and Preclinical Data

  • In rodent models, Dexamethasone 21-Palmitate-d31 demonstrated 50% longer ocular retention compared to non-deuterated palmitate, reducing dosing frequency .
  • Dexamethasone sodium phosphate remains the gold standard for acute inflammation, but its short half-life (1–3 hours) limits chronic use, highlighting the niche for sustained-release esters .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and purifying Dexamethasone 21-Palmitate-d31, and how can batch-to-batch consistency be ensured?

  • Methodological Answer : Synthesis typically involves esterification of dexamethasone with deuterated palmitic acid (d31-labeled) under controlled conditions. Purification is achieved via reversed-phase chromatography or recrystallization. To ensure consistency, researchers should validate each batch using mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to confirm isotopic purity (>98% deuterium incorporation) and chemical stability . Batch-to-batch variability in solubility or impurities can be minimized by standardizing reaction conditions (e.g., temperature, solvent ratios) and conducting peptide content analysis for sensitive assays .

Q. How is Dexamethasone 21-Palmitate-d31 characterized in terms of structural and spectral properties?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation. For example, IR spectra should show characteristic ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and deuterium-specific absorption bands. Comparative analysis with non-deuterated analogs (e.g., Dexamethasone 21-Palmitate) via HPLC-MS helps verify isotopic labeling efficiency and absence of unlabeled contaminants .

Q. What analytical methods are recommended for quantifying Dexamethasone 21-Palmitate-d31 in experimental matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 240 nm) or tandem mass spectrometry (LC-MS/MS) is preferred. For tissue samples, liquid-liquid extraction using methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) improves recovery rates. Calibration curves should be validated against certified reference standards (e.g., TRC D298832) to ensure accuracy within ±5% .

Advanced Research Questions

Q. How does deuterium labeling in Dexamethasone 21-Palmitate-d31 influence its pharmacokinetic profile compared to the non-deuterated form?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) may alter metabolic stability. Researchers should conduct comparative in vivo studies in model organisms (e.g., rodents) using LC-MS/MS to measure plasma half-life (t½), tissue distribution, and metabolite formation. For example, deuterated analogs often exhibit prolonged t½ due to reduced cytochrome P450-mediated oxidation. Data should be normalized to account for inter-subject variability .

Q. What experimental strategies resolve contradictions in data related to the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines (Q1A) by testing degradation under accelerated conditions (40°C/75% RH for 6 months). Use HPLC to monitor hydrolytic degradation (free dexamethasone peaks) and oxidative byproducts. Conflicting data may arise from solvent interactions (e.g., ethanol vs. DMSO); thus, stability should be assessed in the final formulation buffer. Statistical tools like ANOVA can identify significant variability sources .

Q. How can researchers optimize experimental designs to track deuterium-labeled Dexamethasone 21-Palmitate-d31 in complex biological systems?

  • Methodological Answer : Isotope tracing requires mass spectrometry imaging (MSI) or autoradiography for spatial distribution analysis. For cellular uptake studies, combine fluorescence labeling (e.g., BODIPY-conjugated analogs) with deuterium detection via MS. Ensure controls (e.g., unlabeled compound) are included to distinguish background signals. Advanced data processing tools (e.g., Skyline) improve signal-to-noise ratios in MS datasets .

Q. What are the critical considerations for validating in vitro assays using Dexamethasone 21-Palmitate-d31, particularly in lipid-rich environments?

  • Methodological Answer : Lipid solubility may cause compound aggregation in aqueous buffers. Pre-solubilize in ethanol or cyclodextrin complexes (≤0.1% v/v) to maintain monomeric dispersion. Validate assay specificity using siRNA knockdown of glucocorticoid receptors (GRs) and confirm target engagement via microscale thermophoresis (MST). Cross-validate results with orthogonal methods (e.g., radioligand binding assays) to address false positives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。